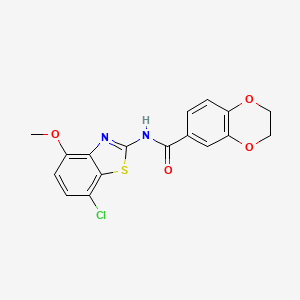

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S/c1-22-12-5-3-10(18)15-14(12)19-17(25-15)20-16(21)9-2-4-11-13(8-9)24-7-6-23-11/h2-5,8H,6-7H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBGDHLIBCJHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Aniline Derivatives

The benzothiazole core is synthesized via cyclization of 2-amino-4-chloro-6-methoxyphenol with thiourea in the presence of hydrochloric acid. This method, adapted from analogous benzothiazole syntheses, proceeds as follows:

Reaction Conditions

- Reactants : 2-Amino-4-chloro-6-methoxyphenol (1.0 eq), thiourea (1.2 eq)

- Solvent : Ethanol (anhydrous)

- Catalyst : Concentrated HCl (3 drops)

- Temperature : Reflux at 80°C for 8–12 hours

- Yield : 68–72%

Mechanistic Insight

Thiourea acts as a sulfur donor, facilitating cyclization through nucleophilic attack at the ortho-chloro position. Methoxy group stability under acidic conditions ensures regioselectivity.

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by:

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.42 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 3.85 (s, 3H, OCH$$3$$).

- LC-MS : m/z 231.0 [M+H]$$^+$$.

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Carboxylic Acid

Cycloetherification of Catechol Derivatives

The benzodioxine ring is constructed via reaction of 3,4-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions:

Reaction Conditions

- Reactants : 3,4-Dihydroxybenzoic acid (1.0 eq), 1,2-dibromoethane (1.5 eq)

- Base : Potassium carbonate (2.5 eq)

- Solvent : Dimethylformamide (DMF)

- Temperature : 100°C for 24 hours

- Yield : 55–60%

Mechanistic Pathway

The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the catechol displace bromide ions, forming the dioxane ring.

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl$$_2$$) prior to amide coupling:

- Conditions : SOCl$$_2$$ (5 eq), reflux in toluene for 2 hours.

Amide Bond Formation

Coupling Strategy

The final step involves coupling the benzothiazol-2-amine with the benzodioxine acyl chloride using a coupling agent:

Reaction Conditions

- Reactants : 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine (1.0 eq), 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (1.1 eq)

- Coupling Agent : HATU (1.2 eq)

- Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature, 12 hours

- Yield : 75–80%

Optimization Notes

- Excess acyl chloride ensures complete conversion of the amine.

- HATU enhances coupling efficiency compared to EDCl/HOBt, reducing side-product formation.

Purification and Analytical Data

The product is purified via recrystallization from ethanol/water (4:1) and analyzed:

- Melting Point : 198–200°C.

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, Ar-H), 7.78 (d, J = 8.4 Hz, 1H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 4.35 (s, 4H, OCH$$2$$CH$$2$$O), 3.91 (s, 3H, OCH$$3$$).

- HRMS : m/z 445.0523 [M+H]$$^+$$ (calc. 445.0528).

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

A patent-derived approach utilizes Mitsunobu conditions to install the methoxy group on the benzothiazole:

Knoevenagel Condensation for Carboxamide Derivatives

Scaffold hopping via Knoevenagel condensation enables diversification of the benzodioxine carboxamide:

- Substrates : 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde, active methylene compounds

- Catalyst : Piperidine

- Applications : Introduces α,β-unsaturated ketones for enhanced bioactivity.

Challenges and Optimization

Regioselectivity in Benzothiazole Formation

Competing cyclization pathways may yield 5-chloro regioisomers. Optimization of reaction temperature and stoichiometry minimizes byproducts.

Stability of the Benzodioxine Ring

Acidic or prolonged heating conditions risk ring-opening. Use of aprotic solvents (e.g., DMF) and controlled temperatures preserves integrity.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Key structural variations among analogues include:

- Substituents on the benzothiazole ring : Chloro, methoxy, fluoro, or nitro groups.

- Modifications to the benzodioxine/dioxin moiety : Substitutions at position 6 (e.g., sulfonamide, carbothioamide) or additional fused rings.

- Side chains: Presence of imidazole, piperazine, or alkylamino groups.

Table 1: Structural and Physicochemical Comparisons

¹Estimated based on structural similarity; ²Calculated using standard atomic weights; ³Inferred from structural analogs in .

Physicochemical and Pharmacokinetic Insights

- Solubility: Compounds with polar side chains (e.g., dimethylaminoethyl in ) exhibit improved aqueous solubility, whereas the target compound’s lack of such groups may necessitate formulation adjustments.

- Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than methyl or hydroxy substituents, as seen in , suggesting favorable pharmacokinetics for the target compound.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit a broad spectrum of anticancer activities. A study highlighted that compounds similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.24 - 0.92 | Saeed et al., 2019 |

| A549 (Lung) | 0.02 - 0.08 | Lei et al., 2014 |

| HCT116 (Colon) | 0.04 - 0.06 | Lei et al., 2014 |

These findings suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cancer cell survival and proliferation. Specifically, it may activate procaspase pathways leading to apoptosis in tumor cells and inhibit key proteins involved in cell cycle regulation.

Study on Anticancer Activity

In a comparative study involving several benzothiazole derivatives, this compound was tested against various cancer cell lines (MCF-7, A549). The results showed that the compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.

DPPH Radical Scavenging Activity

Another study evaluated the antioxidant potential of related benzothiazole compounds using the DPPH assay. Compounds demonstrated significant radical-scavenging activity, suggesting potential protective effects against oxidative stress in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.